molecular formula C19H16Cl2N2OS2 B11563320 (5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-ethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,3-dichlorobenzylidene)-3-{[(4-ethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11563320
M. Wt: 423.4 g/mol
InChI Key: SXXWMEMZHPQJGN-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a dichlorophenyl group and an ethylphenylamino group, which contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,3-dichlorobenzaldehyde with 4-ethylphenylamine in the presence of a base, followed by cyclization with thioglycolic acid. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Sodium methoxide in methanol, potassium cyanide in water

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiazolidine derivatives

    Substitution: Formation of substituted thiazolidinones with various functional groups

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, the compound is studied for its antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.

Medicine

The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. It is also explored for its role in drug design and development.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation. The presence of the dichlorophenyl and ethylphenylamino groups enhances its binding affinity to specific molecular targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-4H,5H,6H-THIENO[2,3-B]THIOPYRAN-4-ONE
  • (5Z)-5-[[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE]-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • (5Z)-5-[(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(2-METHYLPHENYL)-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6-ONE

Uniqueness

The unique combination of the dichlorophenyl and ethylphenylamino groups in (5Z)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-{[(4-ETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE enhances its biological activity and specificity. Compared to similar compounds, it exhibits higher potency and selectivity in its antimicrobial and anticancer activities.

Properties

Molecular Formula

C19H16Cl2N2OS2

Molecular Weight

423.4 g/mol

IUPAC Name

(5Z)-5-[(2,3-dichlorophenyl)methylidene]-3-[(4-ethylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16Cl2N2OS2/c1-2-12-6-8-14(9-7-12)22-11-23-18(24)16(26-19(23)25)10-13-4-3-5-15(20)17(13)21/h3-10,22H,2,11H2,1H3/b16-10-

InChI Key

SXXWMEMZHPQJGN-YBEGLDIGSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NCN2C(=O)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/SC2=S

Canonical SMILES

CCC1=CC=C(C=C1)NCN2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.